![molecular formula C19H20N2O4 B2986930 5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950318-68-0](/img/structure/B2986930.png)

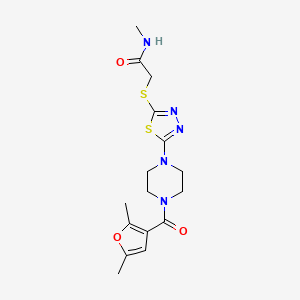

5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of diazepines . Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms (e.g., in ring positions 1 and 2). Types include: 1,2-diazepine, 1,3-diazepine, 1,4-diazepine. Benzodiazepines, a class of commonly used medications, have a structure that contains a 1,4-diazepine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, diazepines can be synthesized through various methods. For example, a palladium-catalyzed transfer hydrogenation/condensation cascade of nitro arenes under microwave irradiation has been used for the synthesis of 1,4-benzodiazepine-2,5-diones .Molecular Structure Analysis

The compound contains a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . It also contains a benzoyl group and a dimethoxybenzoyl group, which are common functional groups in organic chemistry.Applications De Recherche Scientifique

Synthesis and Potential Biological Activity

- This compound is involved in the synthesis of new derivatives of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones. These derivatives show potential biological and pharmacological activities as anticonvulsants and schizophrenia treatments in the central nervous system (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Structure and Chemical Analysis 2. The structure and chemical properties of similar compounds, such as dibenzo[b,e][1,4]diazepin-11-yl benzoic acids and their derivatives, have been analyzed. These studies provide insights into their molecular structures and potential applications in various fields (Ukhin et al., 2011).

Pharmacological Research 3. Research has explored the synthesis of rhoeadine-type alkaloids, including derivatives of 5-(3,4-dimethoxybenzoyl)-2,3-dihydro-7,8-dimethoxy-3-methyl-1H-3-benzazepine, which could have implications in pharmacological studies (Kametani, Hirata, Satoh, & Fukumoto*, 1975).

Cytotoxicity and Enzyme Inhibition 4. Studies have shown that derivatives of 1H-benzo[e][1,4]diazepin-2(3H)-one exhibit cytotoxic properties and can act as inhibitors of enzymes like cathepsin B, which are implicated in cancer-related events (Spencer et al., 2009).

Antidepressant and Anxiolytic Effects 5. Certain 1,4-benzodiazepine-2-one derivatives have shown promising antidepressant effects in vivo, indicating potential for development as therapeutic agents (Singh et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

5-(3,4-dimethoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12-11-21(15-7-5-4-6-14(15)20-18(12)22)19(23)13-8-9-16(24-2)17(10-13)25-3/h4-10,12H,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXSMPKOWYUDAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2986857.png)

![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2986860.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-CYCLOPENTYLETHANEDIAMIDE](/img/structure/B2986864.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)